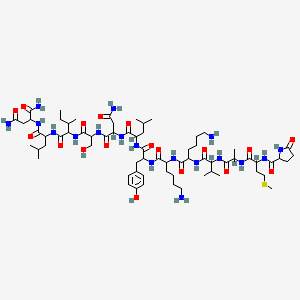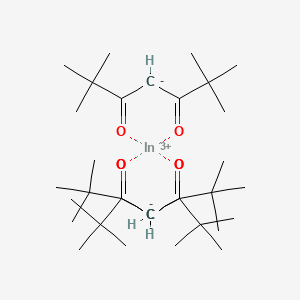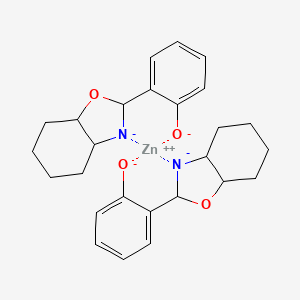
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate is a complex organozinc compound It is characterized by the presence of a zinc ion coordinated to a phenolate group and a benzoxazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate typically involves the reaction of zinc salts with the corresponding phenolate and benzoxazolyl ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zinc compound. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often facilitated by the addition of a base such as triethylamine to deprotonate the phenol group, allowing it to coordinate with the zinc ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate can undergo various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The benzoxazolyl moiety can be reduced under specific conditions.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the phenolate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolate group can yield quinone derivatives, while reduction of the benzoxazolyl moiety can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, including coatings and nanocomposites.
Wirkmechanismus
The mechanism by which zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate exerts its effects involves the coordination of the zinc ion with various molecular targets. The zinc ion can interact with enzymes and proteins, altering their structure and function. This interaction can modulate enzymatic activity and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)phenolate
- Zinc;2-(3a,4,5,6,7,7a-hexahydro-1H-indazol-2-yl)phenolate
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both phenolate and benzoxazolyl ligands. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H30N2O4Zn-2 |
|---|---|
Molekulargewicht |
499.9 g/mol |
IUPAC-Name |
zinc;2-(3a,4,5,6,7,7a-hexahydro-2H-1,3-benzoxazol-3-id-2-yl)phenolate |
InChI |
InChI=1S/2C13H16NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1,3,5,7,10,12-13,15H,2,4,6,8H2;/q2*-1;+2/p-2 |
InChI-Schlüssel |
WKEQEHGNPCCAQM-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].C1CCC2C(C1)[N-]C(O2)C3=CC=CC=C3[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


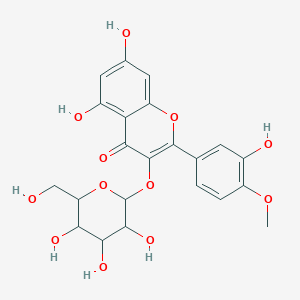
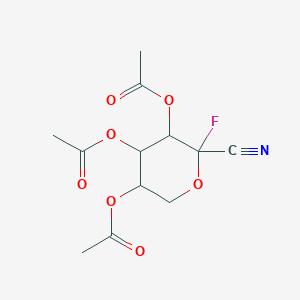
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

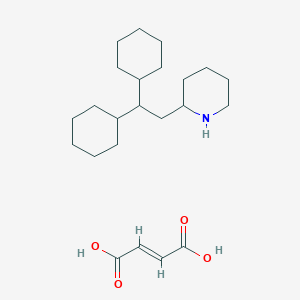
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)

